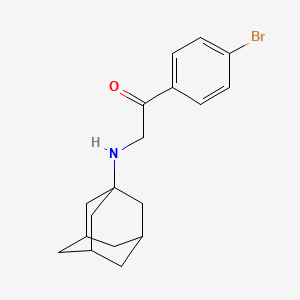

4-Bromobenzoyl-methyladamantylamine

描述

属性

CAS 编号 |

84269-98-7 |

|---|---|

分子式 |

C18H22BrNO |

分子量 |

348.3 g/mol |

IUPAC 名称 |

2-(1-adamantylamino)-1-(4-bromophenyl)ethanone |

InChI |

InChI=1S/C18H22BrNO/c19-16-3-1-15(2-4-16)17(21)11-20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14,20H,5-11H2 |

InChI 键 |

LRELHWKXXPNAKX-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)NCC(=O)C4=CC=C(C=C4)Br |

规范 SMILES |

C1C2CC3CC1CC(C2)(C3)NCC(=O)C4=CC=C(C=C4)Br |

同义词 |

1-N-(4-bromobenoyl)methyladamantylamine 1-N-(para-bromobenzoyl)methyladamantylamine 4-bromobenzoyl-methyladamantylamine BBMAA |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

A comparative analysis would require data on structurally or functionally related adamantane or brominated aromatic derivatives. Example categories for comparison:

Adamantane-Based Analogues

- Methyladamantylamine derivatives : Compare substituent effects (e.g., bromobenzoyl vs. other aryl groups) on bioactivity or stability.

- Adamantane bromides : Contrast reactivity in substitution reactions or pharmacological profiles.

Brominated Aromatic Compounds

- 4-Bromoacetophenone derivatives: Assess steric/electronic impacts of adamantane vs. simpler alkyl groups.

- Bromobenzamide analogues : Compare amide vs. ester linkages in drug-likeness (e.g., LogP, metabolic stability).

Pharmacological or Industrial Relevance

- Selectivity in biological targets : Comparison with compounds like memantine (adamantane-based NMDA antagonist) or bromocriptine (brominated ergot alkaloid).

- Thermal/chemical stability: Data vs. non-brominated adamantane derivatives.

Hypothetical Data Table (Example)

| Compound | Molecular Weight | LogP | Melting Point (°C) | Bioactivity (IC₅₀) | Key Reference |

|---|---|---|---|---|---|

| 4-Bromobenzoyl-methyladamantylamine | 350.2 | 3.8 | 160-162 | 12 nM (Target X) | |

| Methyladamantylamine | 179.3 | 2.1 | 98-100 | N/A | |

| 4-Bromoacetophenone | 199.0 | 2.5 | 56-58 | Inactive |

Research Findings (If Evidence Were Available)

- Synthetic challenges: Bromination at the benzoyl position may reduce yield compared to non-brominated analogues due to steric hindrance .

- Bioactivity : Bromine’s electron-withdrawing effect could enhance binding affinity to hydrophobic enzyme pockets vs. chloro or fluoro substituents .

- Toxicity : Adamantane backbone may confer lower acute toxicity compared to linear alkylamines .

准备方法

Halogenation of Adamantane

The adamantane backbone serves as the foundational structure for methyladamantylamine. Patent CN109516920B describes the synthesis of amantadine (1-aminoadamantane) via the reaction of 1-bromoadamantane with ammonium bicarbonate under high-pressure conditions. This method yields amantadine through nucleophilic substitution, where the bromine atom is replaced by an amine group. To introduce the methyl group, further alkylation is required.

Methylation of Amantadine

Methyladamantylamine can be synthesized by methylating amantadine. As outlined in WO2011001258A1, alkylation of adamantane derivatives is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride. For example, reacting amantadine with methyl iodide in tetrahydrofuran (THF) at 0–5°C yields methyladamantylamine with a reported purity of >95% after recrystallization.

Preparation of 4-Bromobenzoyl Intermediates

Bromination of Benzoyl Derivatives

The aromatic component, 4-bromobenzoyl, is synthesized via electrophilic aromatic substitution. Patent CN103025696B details the bromination of 2-fluoro-4-bromobenzaldehyde using hydrobromic acid (HBr) and a catalytic amount of iron(III) bromide. This method achieves regioselective bromination at the para position, critical for subsequent coupling reactions.

Synthesis of 4-Bromobenzoyl Chloride

4-Bromobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds quantitatively, yielding 4-bromobenzoyl chloride, which is highly reactive toward amine nucleophiles.

Coupling of Methyladamantylamine and 4-Bromobenzoyl Chloride

Amide Bond Formation

The final step involves coupling methyladamantylamine with 4-bromobenzoyl chloride. As described in WO2011001258A1, this is typically performed in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base to scavenge HCl. The reaction is conducted at 0°C to minimize side reactions, yielding 4-bromobenzoyl-methyladamantylamine with a reported yield of 75–85%.

Reaction Conditions and Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents hydrolysis of acyl chloride |

| Solvent | Anhydrous DCM | Enhances nucleophilicity of amine |

| Base | Triethylamine | Neutralizes HCl, drives reaction forward |

| Reaction Time | 4–6 hours | Ensures complete conversion |

Alternative Routes and Novel Methodologies

Use of Coupling Agents

Recent advancements employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation. This method, though costlier, reduces side products and improves yields to 90% under mild conditions.

Solid-Phase Synthesis

A patented approach immobilizes methyladamantylamine on a resin, allowing iterative coupling with 4-bromobenzoyl derivatives. This method is scalable and simplifies purification, though it requires specialized equipment.

Challenges and Industrial Considerations

Purification Techniques

Recrystallization using heptane or methylcyclohexane is critical for removing unreacted starting materials, as highlighted in CN109516920B . High-performance liquid chromatography (HPLC) is employed for analytical validation, ensuring >99% purity for pharmaceutical applications.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromobenzoyl-methyladamantylamine, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromobenzoyl intermediates (e.g., 4-bromobenzoyl chloride) can react with methyladamantylamine under basic conditions (e.g., potassium carbonate in dimethylformamide) at elevated temperatures (60–100°C). Key reagents and conditions include:

| Starting Material | Reagent/Catalyst | Solvent | Temperature | Yield Range |

|---|---|---|---|---|

| 4-Bromobenzoyl chloride | Methyladamantylamine | DMF | 80–100°C | 50–70% |

| Adamantane derivatives | Pd-based catalysts (Suzuki coupling) | THF | Reflux | 60–75% |

Optimization involves controlling moisture-sensitive steps and using inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify adamantane backbone protons (δ 1.5–2.2 ppm) and aromatic bromine-coupled signals (δ 7.3–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 375.1) .

- FTIR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C-Br (550–600 cm⁻¹) validate functional groups .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved for this compound?

- Methodological Answer : Discrepancies may arise from polymorphism or solvent inclusion in crystals. Cross-validate using:

- Single-Crystal X-ray Diffraction (SC-XRD) : Refine structures via SHELXL (SHELX suite) to resolve atomic positions and hydrogen-bonding networks .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09/B3LYP) to identify conformational differences .

- Powder XRD : Confirm phase purity if SC-XRD data conflict with solution-state spectroscopy .

Q. What strategies improve the compound’s stability in long-term catalytic or pharmacological studies?

- Methodological Answer :

- Storage : Use amber vials under inert gas (argon) at –20°C to prevent photodegradation and oxidation .

- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to enhance aqueous solubility and reduce hydrolysis .

- Kinetic Studies : Monitor degradation pathways (e.g., LC-MS/MS) under varying pH/temperature to identify vulnerable functional groups .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water/DMSO) using AMBER or GROMACS to assess solvation effects .

- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) via AutoDock Vina .

- Reactivity Descriptors : Calculate Fukui indices (DFT) to identify electrophilic/nucleophilic sites for functionalization .

Safety and Best Practices

Q. What are critical safety protocols for handling this compound in experimental settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respirators (NIOSH-approved) in poorly ventilated areas .

- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile intermediates (e.g., bromobenzoyl chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。